molecular formula C14H20N2O3S B5438153 N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide

Cat. No.: B5438153
M. Wt: 296.39 g/mol
InChI Key: UOESTTNKAVEWOM-UHFFFAOYSA-N
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Description

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide is a sulfonamide derivative with a molecular formula of C14H20N2O3S This compound is known for its unique structural features, which include a cyclopropane ring and a sulfamoyl group attached to a phenyl ring

Preparation Methods

The synthesis of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide involves several steps. One common method includes the reaction of 4-aminophenylcyclopropanecarboxamide with 2-methylpropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.

Scientific Research Applications

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates . This inhibition can lead to a decrease in the production of certain metabolites, which can have therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(2-methylpropylsulfamoyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10(2)9-15-20(18,19)13-7-5-12(6-8-13)16-14(17)11-3-4-11/h5-8,10-11,15H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOESTTNKAVEWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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